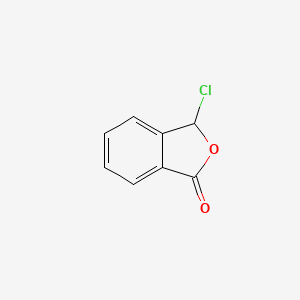

3-Chlorophthalide

説明

特性

IUPAC Name |

3-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZPDRVHYHFILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316508 | |

| Record name | 3-Chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-21-2 | |

| Record name | 3-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6295-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chlorination of o-Toluic Acid Followed by Cyclization

- The most common industrial approach involves chlorination of o-toluic acid to form a mixture containing phthalide and 3-chlorophthalide.

- Chlorination is typically carried out at temperatures ranging from 30°C to 260°C, often under ultraviolet light to initiate the reaction.

- Chlorine gas is introduced gradually to control the degree of chlorination and optimize the yield of this compound.

- The mixture is then subjected to catalytic hydrogenation, usually with palladium on alumina, to convert chlorinated intermediates to this compound.

- Optimal chlorine introduction rates vary; low and high rates favor simpler mixtures easier to isolate, while medium rates produce higher concentrations of phthalide but more complex mixtures.

- Maximum combined yield of phthalide and this compound is achieved when the molar ratio of chlorine to o-toluic acid is between 1.0:1 and 2.5:1, preferably 1.6:1 to 2.0:1.

- Hydrogenation in xylene solvent at around 85°C effectively removes chlorine, increasing purity and yield of this compound.

- Typical yields of this compound relative to o-toluic acid are approximately 75%, with an additional 10% recoverable from by-products.

Data Summary:

| Parameter | Range / Value | Notes |

|---|---|---|

| Chlorination Temperature | 30–260°C | UV light often used for initiation |

| Chlorine to o-Toluic Acid Molar Ratio | 1.0–2.5:1 (optimal 1.6–2.0:1) | Controls product distribution |

| Hydrogenation Catalyst | Pd/Al2O3 | Used for dechlorination and cyclization |

| Hydrogenation Temperature | ~85°C | Efficient removal of HCl byproduct |

| Yield of this compound | ~75% | Based on starting o-toluic acid |

Data Summary:

| Parameter | Conditions | Notes |

|---|---|---|

| Reaction Temperature | >100°C | Essential for catalyst activity |

| Water Stoichiometry | ~2 moles per mole substrate | Controlled addition critical |

| Catalyst Requirement | Yes | Enables reaction at elevated temperature |

| Product Purity | High | Minimal over-hydrolysis |

Data Summary:

| Parameter | Conditions | Notes |

|---|---|---|

| Reaction Temperature | 200–240°C | Optimal for selective chlorination |

| Conversion Limit | ~50% | Prevents excessive by-product formation |

| Catalyst | Strong non-volatile Lewis acid | Commonly FeCl3 or similar |

| Distillation Pressure | 2.5–80 kPa | Controls separation efficiency |

| Product Purity | >98% 3-chlorophthalic anhydride | Suitable for further conversion to this compound |

Data Summary:

| Parameter | Conditions | Notes |

|---|---|---|

| Oxidation Agent | Nitric acid | Elevated temperature and pressure required |

| Separation Difficulty | High | Due to similar boiling points of isomers |

| Purity of 3-chloro-o-xylene | >99% (after extensive distillation) | Industrial scale requires complex equipment |

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Challenges | Yield/Purity |

|---|---|---|---|---|

| Chlorination of o-Toluic Acid + Hydrogenation | o-Toluic acid, Cl2, Pd/Al2O3, 30–260°C | High yield, scalable, well-studied | Requires controlled chlorine dosing | ~75% yield, high purity |

| Hydrolysis of Pentachloro-o-Xylene | Pentachloro-o-xylene, H2O, catalyst, >100°C | Selective hydrolysis, high purity | Requires catalyst and precise water control | High purity, good yield |

| Direct Chlorination of Phthalic Anhydride | Phthalic anhydride, Cl2, Lewis acid, 200–240°C | Industrially viable, direct production | Control of conversion to limit by-products | >98% purity of 3-chlorophthalic anhydride |

| Oxidation of 3-Chloro-o-Xylene | 3-Chloro-o-xylene, HNO3, distillation | Established chemical route | Difficult isomer separation, complex setup | High purity after extensive distillation |

化学反応の分析

3-Chlorophthalide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert it back to phthalide.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-Chlorophthalide has several applications in scientific research:

作用機序

The mechanism of action of 3-Chlorophthalide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Structural Analogues: Chlorophthalide Isomers

The position of the chlorine substituent significantly influences the physicochemical and reactive properties of chlorophthalides. Key isomers include:

Key Observations :

- Positional Isomerism : 3- and 4-Chlorophthalides share identical molecular formulas but differ in chlorine placement. The 3-substituted isomer is more commonly reported in pharmaceutical contexts, while the 4-isomer exhibits higher purity in commercial samples .

- Reactivity : 3-Chlorophthalic anhydride (CAS 117-21-5) is more reactive than its phthalide counterpart due to the anhydride functional group, enabling its use in polymerization and esterification reactions .

Functional Derivatives

- 3-(3'-Chlorosulfonyl-4-chlorophenyl)-3-chlorophthalide (CAS 68592-11-0): A structurally complex derivative with sulfonyl and additional chlorine groups. It serves as a specialized intermediate in multi-step organic syntheses, contrasting with the simpler reactivity of this compound .

生物活性

3-Chlorophthalide is a significant compound within the phthalide family, known for its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound, highlighting its role in medicinal chemistry.

Overview of this compound

This compound is characterized by a chlorinated phthalide structure, which enhances its reactivity and biological activity. It serves as a precursor in the synthesis of various biologically active compounds and has been studied for its interactions with different biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, which are attributed to their ability to disrupt microbial cell membranes.

- Antiviral Properties : Certain derivatives have been identified as potential inhibitors of viral replication, particularly against HIV, by blocking viral entry into host cells.

- Cytotoxic Effects : Some studies report that this compound and its derivatives induce cytotoxicity in cancer cell lines, suggesting potential use in cancer therapy.

Synthesis Methods

The synthesis of this compound has been explored through various methodologies:

- Microwave-Assisted Synthesis : This method has been shown to enhance yield and reduce reaction times. For instance, a study reported yields exceeding 90% when synthesizing amine dithiocarbamyl derivatives of this compound using microwave irradiation .

- Photochemical Reactions : Photochemical methods have also been employed to modify the structure of this compound, leading to new derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Antiviral Activity : A study highlighted the use of phthalide derivatives as CCR5 antagonists, which are crucial for blocking HIV entry into cells. This suggests that this compound could be a valuable scaffold for developing new antiviral agents .

- Cytotoxicity Against Cancer Cells : Research demonstrated that certain derivatives of this compound exhibited selective cytotoxic effects on various cancer cell lines. For example, compounds synthesized from this compound showed IC50 values indicating potent activity against specific tumor types .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of this compound:

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 3-Chlorophthalide in laboratory settings?

Answer:

Synthesis typically involves chlorination of phthalide derivatives under controlled conditions (e.g., using thionyl chloride or phosphorus pentachloride). Purification is achieved via recrystallization or column chromatography. Characterization requires validated analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR chemical shifts to confirm substitution patterns) .

- Infrared Spectroscopy (IR) to identify functional groups like lactone rings and C-Cl bonds .

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is standard for research-grade samples) .

Advanced: How can computational modeling resolve ambiguities in the reaction mechanisms of this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations can map energy profiles for chlorination pathways, identifying intermediates and transition states. For example:

- Kinetic Isotope Effects (KIE) studies combined with DFT can differentiate between SN1 and SN2 mechanisms in nucleophilic substitution reactions .

- Molecular Dynamics (MD) simulations predict solvent effects on reaction rates, validated against experimental kinetic data .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

Answer:

- Reproducibility Studies : Replicate synthesis and characterization under standardized conditions (e.g., controlled humidity, inert atmosphere) .

- Meta-Analysis : Compare datasets across peer-reviewed studies to identify outliers. For example, discrepancies in melting points may arise from polymorphic forms or impurities .

- Differential Scanning Calorimetry (DSC) : Use high-purity samples to validate thermal properties .

Basic: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Material Safety Data Sheets (MSDS) : Follow guidelines for PPE (gloves, goggles) and fume hood use .

- Waste Disposal : Neutralize chlorinated byproducts via approved chemical waste protocols .

- Ethical Approval : Required if studies involve biological systems (e.g., toxicity assays) .

Advanced: What methodologies optimize the regioselectivity of this compound in multi-step syntheses?

Answer:

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to direct chlorination to the 3-position, minimizing byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield via controlled heating .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Advanced: How can researchers design experiments to resolve conflicting toxicity profiles of this compound in environmental studies?

Answer:

- Comparative Assays : Use both in vitro (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryos) to cross-validate results .

- Environmental Simulation : Study degradation products under UV exposure or microbial activity to assess ecotoxicological impacts .

- Dose-Response Analysis : Apply Hill equation models to quantify thresholds for acute vs. chronic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。